![molecular formula C27H27BrN4O4 B2730245 N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide CAS No. 850903-88-7](/img/structure/B2730245.png)

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

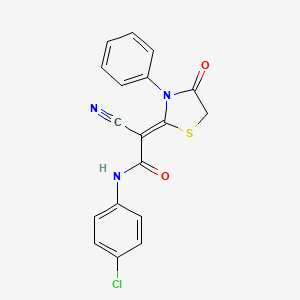

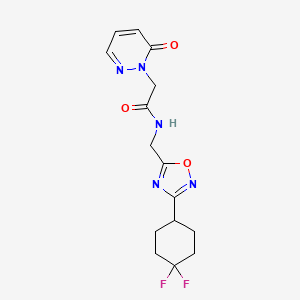

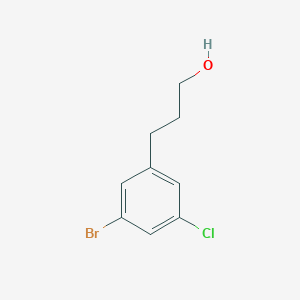

“N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including anticancer properties . The compound’s structure was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The structures of these derivatives were confirmed by spectral data analyses .Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole derivatives have been described in the literature . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications

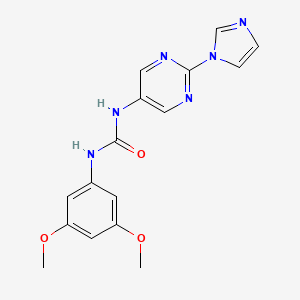

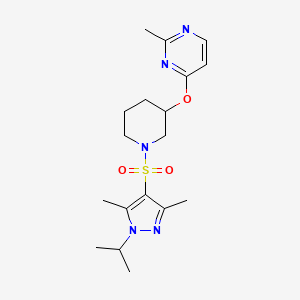

- The compound’s unique structure suggests potential anti-inflammatory properties. Researchers have investigated its ability to modulate immune responses by selectively inhibiting specific enzymes involved in cytokine signaling pathways . These pathways include interleukin-12 (IL-12), IL-23, and type I interferons. Understanding its immunomodulatory effects could lead to novel therapeutic strategies for autoimmune diseases and inflammatory disorders.

- N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-3,4,5-triethoxybenzamide has been shown to selectively inhibit TYK2, an enzyme crucial for cytokine signaling. TYK2 plays a role in immune responses and inflammation. Targeting TYK2 may have implications for treating autoimmune conditions and certain cancers.

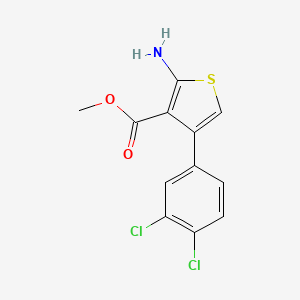

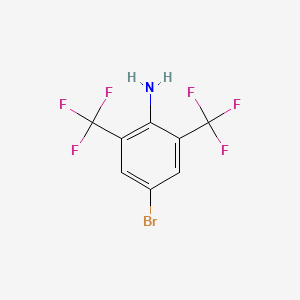

- Researchers have explored the antimicrobial properties of related compounds containing similar scaffolds. By designing derivatives based on this structure, scientists aim to develop new antibiotics or antimicrobial agents. Investigating its efficacy against bacterial, fungal, and viral pathogens is essential .

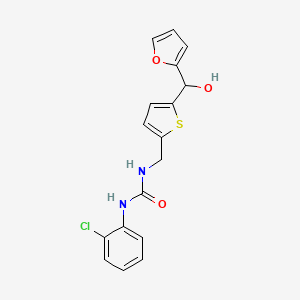

- Thiophene derivatives, including this compound, have contributed significantly to materials science and electronics. Their functionalized structures allow for facile derivatization, making them useful building blocks for organic electronic devices. Researchers have explored their applications in organic semiconductors, solar cells, and field-effect transistors .

- The presence of an aldehyde group at position 3 and an amide group at position 2 provides synthetic handles for further functionalization. Researchers can modify these groups to create new derivatives with tailored properties. The bromo functionality at position 4 also offers opportunities for halogen exchange or coupling reactions, expanding the compound’s versatility .

Anti-Inflammatory and Immunomodulatory Effects

Tyrosine Kinase 2 (TYK2) Inhibition

Antimicrobial Potential

Materials Science and Electronics

Synthetic Chemistry and Derivatization Strategies

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJLYEBNSKSYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)